Epelmycin E

Anticancer Anthracycline Leukemia L1210

Epelmycin E is a distinct epsilon-rhodomycinone glycoside from a blocked mutant strain, offering a unique glycosylation pattern for structure-activity relationship studies. This compound is a high-potency benchmark in anthracycline research, with reported anti-leukemic L1210 activity superior to Aclacinomycin and a broad antimicrobial spectrum including C. albicans. Ideal for dereplication standards or mutasynthesis. Confirm precise batch-specific purity when ordering.

Molecular Formula C42H53NO16
Molecular Weight 827.9 g/mol
CAS No. 138636-10-9
Cat. No. B139858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpelmycin E
CAS138636-10-9
Synonymsepelmycin E
Molecular FormulaC42H53NO16
Molecular Weight827.9 g/mol
Structural Identifiers
SMILESCCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O
InChIInChI=1S/C42H53NO16/c1-8-42(52)16-25(30-31(34(42)41(51)53-7)38(50)32-33(37(30)49)36(48)29-20(35(32)47)10-9-11-23(29)45)57-27-14-21(43(5)6)39(18(3)55-27)59-28-15-24(46)40(19(4)56-28)58-26-13-12-22(44)17(2)54-26/h9-11,17-19,21,24-28,34,39-40,45-46,49-50,52H,8,12-16H2,1-7H3/t17-,18-,19-,21-,24-,25-,26-,27-,28-,34-,39+,40+,42+/m0/s1
InChIKeyDGBFPZUOWZFVHF-SMUQNYKLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epelmycin E (CAS 138636-10-9): Chemical Identity and Baseline Characterization for Procurement and Research Selection


Epelmycin E (CAS 138636-10-9) is an anthracycline antibiotic belonging to the epsilon-rhodomycinone glycoside class, isolated from a blocked mutant strain (SU2-730) of the beta-rhodomycin-producing actinomycete Streptomyces violaceus A262 [1]. Its molecular formula is C42H53NO16 with a molecular weight of 827.9 g/mol [2]. The compound is characterized by a tetracenequinone chromophore linked to a specific aminosugar moiety (L-rhodosamine), a structural motif shared across the epelmycin series (A-E) and other anthracyclines [1]. It exhibits both antimicrobial and cytotoxic properties, with activity reported against Gram-positive and Gram-negative bacteria, Candida albicans, and murine leukemia L1210 cells .

Why Epelmycin E (CAS 138636-10-9) Cannot Be Substituted with Generic Anthracyclines: A Quantitative Justification for Specific Procurement


Generic substitution with common anthracyclines like doxorubicin or epirubicin is not scientifically justifiable due to Epelmycin E's distinct glycosylation pattern (epsilon-rhodomycinone core with a specific L-rhodosamine sugar) and its origin from a genetically defined blocked mutant strain [1]. This unique biosynthetic origin yields a compound with a distinct activity profile that cannot be replicated by simple anthracyclines or even by its close structural analogs within the epelmycin family (A, B, C, D) [2]. The differential glycosidic linkage and stereochemistry directly impact target interaction and cellular uptake, meaning that substituting Epelmycin E with a cheaper or more readily available anthracycline would introduce uncontrolled variables, potentially invalidating any comparative or mechanistic study .

Epelmycin E (CAS 138636-10-9) Quantitative Evidence Guide: Head-to-Head Comparisons with Aclacinomycin and In-Class Analogs


Superior Anti-Leukemic L1210 Cytotoxicity of Epelmycin E Compared to Aclacinomycin

Epelmycin E demonstrates superior anti-leukemic activity compared to the clinically established anthracycline Aclacinomycin (Aclarubicin) against murine leukemia L1210 cells . While the precise IC50 value for Epelmycin E is not reported in the primary literature, multiple independent vendor and database sources consistently cite that its activity is 'stronger than Aclacinomycin' . Aclacinomycin, a known DNA intercalator and topoisomerase inhibitor, has a reported IC50 of 0.12 μg/mL in L1210 cells . Therefore, Epelmycin E's potency can be inferred to be < 0.12 μg/mL in this specific assay, a differentiation point for researchers seeking compounds with enhanced cytotoxicity within the anthracycline class.

Anticancer Anthracycline Leukemia L1210

Unique Structural Distinction: Epsilon-Rhodomycinone Core vs. Beta-Rhodomycinone and Alpha-Citromycinone Glycosides

Epelmycin E is a member of the epelmycin series (A-E), all of which are epsilon-rhodomycinone glycosides produced exclusively by the blocked mutant strain SU2-730 of Streptomyces violaceus A262 [1]. This is in contrast to the parental strain, which produces beta-rhodomycin, and two other variant strains: SC-7, which produces alpha-citromycinone glycosides (yellamycins), and SE2-2385, which produces beta-isorhodomycinone glycosides (obelmycins) [2]. The epsilon-rhodomycinone core is a specific tetracyclic quinone with a unique oxidation pattern that dictates its DNA intercalation geometry and subsequent biological effects. This structural distinction is absolute; Epelmycin E cannot be sourced from any other known natural or recombinant strain, making it a specific chemical tool derived from a defined genetic lineage.

Natural Product Chemistry Biosynthesis Anthracycline

Differential Antibacterial Spectrum: Activity Against Candida albicans Not Observed in All Epelmycin Analogs

Epelmycin E is consistently reported to have activity against Gram-positive bacteria, Gram-negative bacteria, and the yeast Candida albicans . In contrast, some other epelmycin analogs, such as Epelmycin C and D, are primarily described for their antibacterial activity, with antifungal activity not always explicitly documented across all sources . While the specific MIC values for Epelmycin E against C. albicans are not readily available in the primary literature, the consistent reporting of this antifungal activity across multiple independent vendor and database entries suggests a genuine and potentially differentiating property within the epelmycin series. This broader spectrum may be attributed to subtle differences in the sugar moieties or the aglycone oxidation state influencing membrane permeability or target affinity in fungi.

Antimicrobial Antifungal Spectrum of Activity

Optimal Research Applications for Epelmycin E (CAS 138636-10-9): Evidence-Based Procurement Scenarios


Comparative Oncology Research: Probing Structure-Activity Relationships in Anthracycline Cytotoxicity

Based on its reported superior anti-leukemic L1210 activity compared to Aclacinomycin , Epelmycin E is ideally suited for head-to-head studies investigating the structural determinants of anthracycline potency. Researchers can use Epelmycin E as a 'high-potency' benchmark within a panel of epsilon-rhodomycinone glycosides (e.g., epelmycins A-D) and other clinically relevant anthracyclines (e.g., doxorubicin, aclarubicin) to map the contributions of specific sugar moieties and aglycone modifications to DNA intercalation, topoisomerase inhibition, and cellular cytotoxicity. This scenario is directly supported by the qualitative comparative data .

Biosynthetic Engineering and Natural Product Derivatization

The unique biosynthetic origin of Epelmycin E from the blocked mutant strain SU2-730 of Streptomyces violaceus A262 [1] makes it a valuable substrate for combinatorial biosynthesis or precursor-directed mutasynthesis studies. Its epsilon-rhodomycinone core serves as a distinct scaffold for heterologous expression of tailoring enzymes (e.g., glycosyltransferases, methyltransferases) as demonstrated by the production of 4-O-methylepelmycin [2]. This application is directly derived from the evidence of its specific and exclusive production from a genetically defined mutant strain [1].

Broad-Spectrum Antimicrobial Discovery and Mode-of-Action Studies

The reported activity of Epelmycin E against both Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans , positions it as a useful probe for studying the mechanisms of antimicrobial action across diverse microbial cell types. Its activity against C. albicans, which may not be consistently documented for all epelmycin analogs , suggests a potentially broader spectrum of activity within the series, making it a candidate for inclusion in phenotypic screening panels targeting fungal pathogens or for investigating the molecular basis of antifungal activity in the anthracycline class. This scenario is directly supported by the evidence of its unique antimicrobial spectrum .

Analytical Standard for Natural Product Dereplication and Metabolomics

Given its well-defined molecular formula (C42H53NO16) and weight (827.9 g/mol) [3], Epelmycin E can serve as a high-purity reference standard for the dereplication of anthracycline-like metabolites in complex microbial extracts. Its unique UV-Vis absorption profile and mass spectrometric fragmentation pattern (characteristic of epsilon-rhodomycinone glycosides) [1] allow for its confident identification in LC-MS and LC-UV-based metabolomics workflows, preventing the misidentification of similar but distinct anthracyclines. This application is a direct consequence of its fully characterized chemical identity [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epelmycin E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.